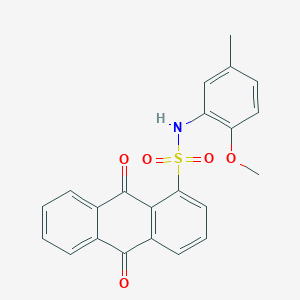![molecular formula C26H28N2O3S B280748 N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide, also known as TCS 2312, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide 2312 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, this compound 2312 has been shown to enhance the activity of GABA receptors, which leads to increased inhibitory neurotransmission and decreased neuronal excitability. In cancer cells, this compound 2312 has been shown to inhibit the activity of various enzymes and signaling pathways that are important for cell growth and proliferation.
Biochemical and Physiological Effects:
This compound 2312 has been shown to have various biochemical and physiological effects, depending on the type of cells and tissues being studied. In neurons, this compound 2312 has been shown to enhance GABAergic neurotransmission, which can lead to decreased neuronal excitability and increased inhibitory tone. In cancer cells, this compound 2312 has been shown to inhibit cell growth and induce apoptosis. In immune cells, this compound 2312 has been shown to modulate the activity of various signaling pathways that are important for immune cell function.
Advantages and Limitations for Lab Experiments
N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide 2312 has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, this compound 2312 also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide 2312, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new analogs with improved properties. Additionally, this compound 2312 could be studied for its potential applications in other scientific research fields, such as drug addiction and pain management.
Synthesis Methods
N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide 2312 is synthesized through a multi-step process that involves the reaction of 8-quinolinesulfonyl chloride with 8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine in the presence of a base. The resulting intermediate is then subjected to a series of purification steps to obtain the final product.
Scientific Research Applications
N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide 2312 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound 2312 has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal excitability and synaptic transmission. In cancer research, this compound 2312 has been investigated for its potential to inhibit the growth of cancer cells. In immunology, this compound 2312 has been studied for its ability to modulate the activity of immune cells, such as T cells and macrophages.
Properties
Molecular Formula |
C26H28N2O3S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C26H28N2O3S/c1-4-26(2,3)18-10-12-22-20(15-18)21-16-19(11-13-23(21)31-22)28-32(29,30)24-9-5-7-17-8-6-14-27-25(17)24/h5-9,11,13-14,16,18,28H,4,10,12,15H2,1-3H3 |
InChI Key |
ZLSNFQDVUCZEGE-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)

![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)

![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)

![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
